Bardoxolone methyl

Catalog No.
S520450
CAS No.
218600-53-4
M.F
C32H43NO4
M. Wt
505.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bardoxolone methyl

CAS Number

218600-53-4

Product Name

Bardoxolone methyl

IUPAC Name

methyl (4aS,6aR,6bS,12aS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxylate

Molecular Formula

C32H43NO4

Molecular Weight

505.7 g/mol

InChI

InChI=1S/C32H43NO4/c1-27(2)11-13-32(26(36)37-8)14-12-31(7)24(20(32)17-27)21(34)15-23-29(5)16-19(18-33)25(35)28(3,4)22(29)9-10-30(23,31)6/h15-16,20,22,24H,9-14,17H2,1-8H3/t20?,22?,24?,29-,30+,31+,32-/m0/s1

InChI Key

WPTTVJLTNAWYAO-UFHYVYMVSA-N

SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)OC)C

Solubility

Soluble in DMSO, not in water

Synonyms

2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid methyl ester, bardoxolone methyl, CDDO methyl ester, CDDO-Me, methyl 2-cyano-3,12-dioxoolean-1,9-dien-28-oate

Canonical SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)OC)C

Isomeric SMILES

C[C@@]12CC[C@]3(CCC(CC3C1C(=O)C=C4[C@]2(CCC5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)OC

Description

The exact mass of the compound Bardoxolone methyl is 505.31921 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 713200. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Pentacyclic Triterpenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

  • Activation of Nrf2: This protein regulates the expression of antioxidant and anti-inflammatory genes, potentially protecting kidney cells from damage [].
  • Inhibition of NF-κB: This protein is involved in inflammatory processes. By inhibiting NF-κB, bardoxolone methyl might reduce inflammation within the kidneys [].
  • Improved mitochondrial function: Mitochondria are the cell's powerhouses. Bardoxolone methyl might improve their function, leading to better cellular health in the kidneys.

Clinical Trials

Bardoxolone methyl has been studied in several clinical trials for different types of CKD. Here are some key points:

  • Alport Syndrome: The CARDINAL trial investigated bardoxolone methyl in Alport syndrome, a genetic kidney disease. The study showed some promise in preserving kidney function, but safety concerns were raised due to potential side effects [].
  • Other CKDs: Studies have also explored bardoxolone methyl in other CKDs, including chronic kidney disease associated with type 2 diabetes. However, the US Food and Drug Administration (FDA) did not approve the drug for any CKD indication due to safety concerns.

Bardoxolone methyl is an experimental semi-synthetic triterpenoid derived from the natural product oleanolic acid. It is recognized for its potential therapeutic applications, particularly in the field of chronic kidney disease and cancer treatment. The compound functions primarily as an activator of the nuclear factor erythroid 2-related factor 2 pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation. Bardoxolone methyl has also been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, further contributing to its anti-inflammatory properties .

Bardoxolone methyl's mechanism of action is centered on its influence on cellular signaling pathways. Studies suggest it activates the Nrf2 pathway, which promotes the production of antioxidant and detoxification enzymes, and inhibits the NF-κB pathway, which is involved in inflammation [, ]. This dual effect may help protect kidney cells from damage in CKD.

Due to its functional groups, particularly the α-cyanoenone moiety, which is vital for its biological activity. This compound can form covalent bonds with thiols in proteins, enabling it to act as a ligand for the KEAP1 protein, thereby facilitating the activation of the Nrf2 pathway. The reactivity of bardoxolone methyl with cysteine residues allows it to modulate protein degradation processes and influence cellular signaling pathways .

The primary biological activity of bardoxolone methyl is its role as a potent activator of the Nrf2 pathway, which enhances the expression of antioxidant enzymes and protects cells from oxidative damage. Preclinical studies have demonstrated that bardoxolone methyl can significantly increase estimated glomerular filtration rate in patients with chronic kidney disease, indicating improved renal function . Additionally, it has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines through its action on the nuclear factor kappa-light-chain-enhancer of activated B cells pathway .

The synthesis of bardoxolone methyl typically involves several steps starting from oleanolic acid. Key steps include:

  • Modification of Oleanolic Acid: The conversion of oleanolic acid into its corresponding methyl ester form.
  • Formation of α-Cyanoenone Moiety: This involves specific chemical transformations that introduce the α-cyanoenone structure critical for its biological activity.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological testing .

Bardoxolone methyl has been primarily investigated for its applications in:

  • Chronic Kidney Disease: Clinical trials have evaluated its efficacy in improving renal function and reducing proteinuria in patients with chronic kidney disease and type 2 diabetes .
  • Cancer Treatment: Due to its ability to induce apoptosis in cancer cells while protecting normal cells from oxidative stress, bardoxolone methyl is being explored as a potential anticancer agent .
  • Anti-inflammatory Therapy: Its role in modulating inflammatory responses makes it a candidate for treating various inflammatory disorders .

Interaction studies have shown that bardoxolone methyl can influence various cellular pathways by interacting with proteins involved in oxidative stress responses. Notably, it has been demonstrated to engage covalently with KEAP1, leading to the stabilization and activation of Nrf2. This interaction not only enhances antioxidant responses but also impacts other signaling pathways related to cell survival and inflammation . Additionally, studies have indicated potential drug-drug interactions that may affect its efficacy and safety profile in clinical settings.

Bardoxolone methyl belongs to a class of compounds known as triterpenoids, which share structural similarities but differ in their biological activities and mechanisms of action. Here are some similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Oleanolic AcidNatural triterpenoidAntioxidant and anti-inflammatoryPrecursor to bardoxolone methyl
Ursolic AcidTriterpenoid with similar scaffoldAntioxidant, anti-inflammatory, anticancerExhibits muscle growth-promoting effects
Betulinic AcidTriterpenoid from birch barkAnticancer, antiviralKnown for selective cytotoxicity against tumors
Maslinic AcidPentacyclic triterpenoidAnti-inflammatory, antioxidantExhibits potential neuroprotective effects

Bardoxolone methyl's unique combination of activating the Nrf2 pathway while inhibiting nuclear factor kappa-light-chain-enhancer of activated B cells distinguishes it from other triterpenoids, making it a valuable candidate for therapeutic applications targeting oxidative stress-related diseases .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.7

Hydrogen Bond Acceptor Count

5

Exact Mass

505.31920885 g/mol

Monoisotopic Mass

505.31920885 g/mol

Heavy Atom Count

37

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CEG1Q6OGU1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H371 (100%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in lymphoma (unspecified), multiple myeloma, and solid tumors.
Treatment of Alport syndrome

Mechanism of Action

RTA 402 inhibits the activity of nuclear factor kappa-B (NF-kB) activated by tumor necrosis factor (TNF) and other inflammatory agents in a variety of cancer cells. It is a novel targeted cancer therapy with a unique mechanism of action. It exploits fundamental physiological differences between cancerous and noncancerous cells by modulating oxidative stress response pathways. As a result, the drug is toxic to cancer cells but induces protective antioxidant and anti-inflammatory responses in normal cells.

Pictograms

Health Hazard

Health Hazard

Other CAS

218600-53-4

Wikipedia

Bardoxolone_methyl

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
1: Chen T, Mou Y, Tan J, Wei L, Qiao Y, Wei T, Xiang P, Peng S, Zhang Y, Huang Z, Ji H. The protective effect of CDDO-Me on lipopolysaccharide-induced acute lung injury in mice. Int Immunopharmacol. 2015 Jan 19;25(1):55-64. doi: 10.1016/j.intimp.2015.01.011. [Epub ahead of print] PubMed PMID: 25614226.
2: El-Ashmawy M, Delgado O, Cardentey A, Wright WE, Shay JW. CDDO-Me Protects Normal Lung and Breast Epithelial Cells but Not Cancer Cells from Radiation. PLoS One. 2014 Dec 23;9(12):e115600. doi: 10.1371/journal.pone.0115600. eCollection 2014. PubMed PMID: 25536195; PubMed Central PMCID: PMC4275221.
3: Wang YY, Yang YX, Zhe H, He ZX, Zhou SF. Bardoxolone methyl (CDDO-Me) as a therapeutic agent: an update on its pharmacokinetic and pharmacodynamic properties. Drug Des Devel Ther. 2014 Oct 23;8:2075-88. doi: 10.2147/DDDT.S68872. eCollection 2014. PubMed PMID: 25364233; PubMed Central PMCID: PMC4211867.
4: Deeb D, Brigolin C, Gao X, Liu Y, Pindolia KR, Gautam SC. Induction of Apoptosis in Pancreatic Cancer Cells by CDDO-Me Involves Repression of Telomerase through Epigenetic Pathways. J Carcinog Mutagen. 2014 May 31;5:177. PubMed PMID: 25152840; PubMed Central PMCID: PMC4139055.
5: Velez J, Enciso LJ, Suarez M, Fiegl M, Grismaldo A, López C, Barreto A, Cardozo C, Palacios P, Morales L, Duque JE, Carmona JU, Konopleva M, Andreeff M, Samudio I. Platelets promote mitochondrial uncoupling and resistance to apoptosis in leukemia cells: a novel paradigm for the bone marrow microenvironment. Cancer Microenviron. 2014 Aug;7(1-2):79-90. doi: 10.1007/s12307-014-0149-3. Epub 2014 Aug 12. PubMed PMID: 25112275; PubMed Central PMCID: PMC4150878.
6: Noel S, Zheng L, Navas-Acien A, Fuchs RJ. The effect of ex vivo CDDO-Me activation on nuclear factor erythroid 2-related factor 2 pathway in white blood cells from patients with septic shock. Shock. 2014 Nov;42(5):392-9. doi: 10.1097/SHK.0000000000000236. PubMed PMID: 25105464.
7: Kitsukawa M, Tsuchiyama H, Maeda A, Oshida K, Miyamoto Y. Immunosuppressive potential of bardoxolone methyl using a modified murine local lymph node assay (LLNA). J Toxicol Sci. 2014 Aug;39(4):545-50. PubMed PMID: 25056779.
8: Wu T, Ye Y, Min SY, Zhu J, Khobahy E, Zhou J, Yan M, Hemachandran S, Pathak S, Zhou XJ, Andreeff M, Mohan C. Prevention of murine lupus nephritis by targeting multiple signaling axes and oxidative stress using a synthetic triterpenoid. Arthritis Rheumatol. 2014 Nov;66(11):3129-39. doi: 10.1002/art.38782. PubMed PMID: 25047252.
9: Walsh J, Jenkins RE, Wong M, Olayanju A, Powell H, Copple I, O'Neill PM, Goldring CE, Kitteringham NR, Park BK. Identification and quantification of the basal and inducible Nrf2-dependent proteomes in mouse liver: biochemical, pharmacological and toxicological implications. J Proteomics. 2014 Aug 28;108:171-87. doi: 10.1016/j.jprot.2014.05.007. Epub 2014 May 21. PubMed PMID: 24859727; PubMed Central PMCID: PMC4115266.
10: Choi SH, Kim BG, Robinson J, Fink S, Yan M, Sporn MB, Markowitz SD, Letterio JJ. Synthetic triterpenoid induces 15-PGDH expression and suppresses inflammation-driven colon carcinogenesis. J Clin Invest. 2014 Jun;124(6):2472-82. doi: 10.1172/JCI69672. Epub 2014 May 16. PubMed PMID: 24837432; PubMed Central PMCID: PMC4089461.

Explore Compound Types